molecular formula C6H8N2 B1199711 2-Methylglutaronitrile CAS No. 4553-62-2

2-Methylglutaronitrile

Cat. No.: B1199711
CAS No.: 4553-62-2
M. Wt: 108.14 g/mol
InChI Key: FPPLREPCQJZDAQ-UHFFFAOYSA-N
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Description

2-Methylglutaronitrile (MGN) is an aliphatic dinitrile. It is a high boiling solvent mainly used in the fiber industry. It is formed as a byproduct during the synthesis of adiponitrile. Synthesis of β -picoline using a mixture of this compound and 2-ethylsuccinonitrile in the presence of silica-supported palladium, rhodium and platinum catalysts by vapour phase hydrogenation has been studied. Its core electron binding energy (CEBE) has been calculated via density functional theory (DFT). It has been reported to undergo hydrolysis catalyzed by nitrilase to form 4-cyanopentanoic acid.
D,l-2-methylglutaronitrile is an amber liquid. (NTP, 1992)

Scientific Research Applications

  • Toxicology and Health Effects : A study on the inhalation toxicity of Methylglutaronitrile (MGN, a related compound to 2-Methylglutaronitrile) in rats showed no adverse neurobehavioral effects at the tested concentrations, with a no-observed-adverse-effect level (NOAEL) identified as 25 mg/m³ (Kelly et al., 2003).

  • Allergenic Properties : Research indicates that Methyldibromoglutaronitrile (MDBGN), another related compound, is a preservative associated with an increased incidence of allergy, particularly in cosmetic products (Fischer et al., 2008); (Ginkel & Rundervoort, 1995).

  • Biochemical Applications : A study demonstrated the potential of a nitrilase from a metagenomic library to act regioselectively on aliphatic dinitriles, including this compound. This enzyme converts it to ω-cyanocarboxylic acids, important precursors for chemical and pharmaceutical products (Bayer et al., 2010).

  • Cancer Research : Research on 2-hydroxyglutarate, a compound structurally similar to this compound, suggests its role as an oncometabolite and its potential in the development of cancer therapies. This compound has been associated with breast cancer prognosis and is linked to the MYC pathway activation (Terunuma et al., 2014).

  • Chemical Synthesis and Industrial Applications : The synthesis and application of 3-Picoline, a compound derived from this compound, has been detailed, highlighting its potential in various chemical industries (Jing, 2004).

  • Chemoenzymatic Production : A chemoenzymatic process demonstrated the preparation of 1,5-dimethyl-2-piperidone from this compound, indicating its potential in enzymatic synthesis processes (Cooling et al., 2001).

Safety and Hazards

2-Methylglutaronitrile is toxic if swallowed or in contact with skin . It is fatal if inhaled . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area . It is also advised to wear protective gloves and clothing, and respiratory protection when handling this chemical .

Future Directions

2-Methylglutaronitrile can be converted to 3-methylpyridine (β-picoline) by partial hydrogenation . In addition to 3-methylpyridine, 3-methylpiperidine is obtained as a by-product from which further 3-methylpyridine can be obtained by dehydrogenation . This suggests potential future directions in the industrial application of this compound.

Mechanism of Action

Target of Action

2-Methylglutaronitrile is an organic compound with the formula NCCH2CH2CH(CH3)CN . It is primarily used as a starting compound for the synthesis of vitamin nicotinamide and certain green solvents .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it can be converted to 3-methylpyridine (β-picoline) by partial hydrogenation . This process involves the binding of 3-methyltetrahydropyridine to a Zn site and dehydrogenation by a vicinal Pd site to form 3-picoline .

Biochemical Pathways

This compound is involved in the large-scale synthesis of adiponitrile . It is a by-product of the production of adiponitrile, which is a precursor of hexamethylenediamine and adipic acid, the building blocks for nylon 66 . The compound is also used in the production of 3-cyanopyridine (nicotinonitrile) through the ammonoxidation of 3-methylpyridine .

Pharmacokinetics

Its physical properties such as its colorless liquid state, density of 09548 g/cm3, melting point of -45 °C, and boiling point of 263 °C may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific use. For instance, when used in the synthesis of vitamin nicotinamide, it contributes to the production of a vital nutrient . When used in the production of green solvents, it contributes to the creation of environmentally friendly alternatives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s conversion to 3-methylpyridine is promoted by the introduction of additional transition metal . Furthermore, the compound’s hydrogenation can be influenced by the presence of additional hydrogen in the reaction system .

Biochemical Analysis

Biochemical Properties

2-Methylglutaronitrile plays a crucial role in biochemical reactions, particularly in the synthesis of nicotinamide and other derivatives. It interacts with enzymes such as nitrilase, which catalyzes its hydrolysis to form 4-cyanopentanoic acid . This interaction is essential for the production of various biochemical compounds and highlights the importance of this compound in enzymatic reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and gene expression. For instance, the compound’s interaction with nitrilase can lead to changes in cellular metabolism, impacting the overall cellular function . Additionally, its presence in the cellular environment can alter gene expression patterns, further influencing cellular activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s hydrolysis, catalyzed by nitrilase, results in the formation of 4-cyanopentanoic acid, which can further participate in various biochemical pathways . This process involves enzyme activation and changes in gene expression, highlighting the compound’s role in regulating biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biochemical activity . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting specific biochemical reactions. At higher doses, this compound can cause toxic or adverse effects, impacting overall cellular function and health . Understanding these dosage effects is crucial for determining the compound’s safe and effective use in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to 3-methylpyridine (β-picoline) through partial hydrogenation . This process involves interactions with enzymes and cofactors, highlighting the compound’s role in regulating metabolic flux and metabolite levels. Additionally, the hydrolysis of this compound by nitrilase to form 4-cyanopentanoic acid is a key metabolic pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s distribution and its effects on cellular function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, affecting its activity and function . Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular processes.

Properties

IUPAC Name

2-methylpentanedinitrile
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InChI

InChI=1S/C6H8N2/c1-6(5-8)3-2-4-7/h6H,2-3H2,1H3
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InChI Key

FPPLREPCQJZDAQ-UHFFFAOYSA-N
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Canonical SMILES

CC(CCC#N)C#N
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Molecular Formula

C6H8N2
Record name D,L-2-METHYLGLUTARONITRILE
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DSSTOX Substance ID

DTXSID4025612
Record name 2-Methylpentanedinitrile
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Molecular Weight

108.14 g/mol
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Physical Description

D,l-2-methylglutaronitrile is an amber liquid. (NTP, 1992), Liquid, A colorless, odorless liquid; [ChemIDplus] Amber liquid; [CAMEO] Deep brown clear liquid; [MSDSonline]
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Record name Pentanedinitrile, 2-methyl-
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Boiling Point

257 to 266 °F at 10 mmHg (NTP, 1992)
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Flash Point

259 °F (NTP, 1992), 98 °C
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Solubility

10 to 50 mg/mL at 70.7 °F (NTP, 1992)
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Density

0.95 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.0051 [mmHg], 0.0051 mm Hg at 25 °C
Record name 2-Methylpentanedinitrile
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Color/Form

Liquid at ambient temperatures.

CAS No.

4553-62-2, 28906-50-5
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Synthesis routes and methods

Procedure details

Into a 125 mL jacketed reaction vessel (temperature-controlled at 30° C. with a recirculating temperature bath) was placed 16.5 g of E. coli SW91/alginate beads prepared as described in Example 10. To the reaction vessel was added 68.25 mL of water, 1.0 mL of 0.20 M calcium acetate buffer (pH 7.0), and 14.25 mL (13.54 g, 1.25 M) of 2-methyglutaronitrile, and the mixture stirred at 30° C. Samples (0.100 mL) were mixed with 0.400 mL of water, then 0.360 mL of the diluted sample was mixed with 0.040 mL of 0.75 M N-methylpropionamide in water and 0.020 mL of 6.0 N HCl. The resulting mixture was filtered (0.22 μm) and the filtrate analyzed by HPLC for 2-methylgluratonitrile, 4-cyanopentanoic acid and 2-methlglutaric acid. The rate of production of 4-cyanopentanoic acid was 739 mM/h, and the reaction was complete in less than 2.5 h. At complete conversion of 2-methylglutaronitrile, the yields of 4-cyanopentanoic acid ammonium salt and 2-methylglutaric acid diammonium salt were 98.5% and 1.5% yields, respectively.
Quantity
0.04 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.02 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
calcium acetate
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
14.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
68.25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methylglutaronitrile
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2-Methylglutaronitrile
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2-Methylglutaronitrile
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